In Vivo Potency: Antistasin vs. Tick Anticoagulant Peptide (TAP) in Venous Thrombosis
In a rabbit model of thromboplastin-induced venous stasis thrombosis, recombinant antistasin (rATS) demonstrated approximately 10-fold greater potency than recombinant tick anticoagulant peptide (rTAP) on a weight basis. At the lowest rATS dose of 1.25 µg/kg/min, clot weight was reduced to 16 ± 5% of control, while rTAP required a 21 µg/kg/min infusion to achieve a comparable 13 ± 3% reduction [1]. At 5.0 µg/kg/min rATS, near-complete inhibition (1 ± 0.8% residual clot weight) was achieved, matching the efficacy of high-dose heparin [1].
| Evidence Dimension | In vivo antithrombotic efficacy (normalized clot weight) |
|---|---|
| Target Compound Data | rATS: 1.25 µg/kg/min → 16 ± 5%; 2.5 µg/kg/min → 2 ± 1%; 5.0 µg/kg/min → 1 ± 0.8% |
| Comparator Or Baseline | rTAP: 21 µg/kg/min → 13 ± 3%; 37 µg/kg/min → 8 ± 2%; 64 µg/kg/min → 2 ± 1% |
| Quantified Difference | rATS ~10-fold more potent than rTAP at achieving comparable clot weight reduction |
| Conditions | Rabbit model of thromboplastin (TP)-induced venous stasis thrombosis; i.v. infusion |
Why This Matters
This ~10-fold potency advantage on a weight basis directly impacts dosing requirements and cost-efficiency in preclinical antithrombotic studies.
- [1] Vlasuk GP, Ramjit D, Fujita T, Dunwiddie CT, Nutt EM, Smith DE, et al. Comparison of the in vivo anticoagulant properties of standard heparin and the highly selective factor Xa inhibitors antistasin and tick anticoagulant peptide (TAP) in a rabbit model of venous thrombosis. Thromb Haemost. 1991;65(3):257-262. View Source
